3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid
Description
Structural Elucidation of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic Acid
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being 3-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid. The molecular formula C₁₈H₁₈FNO₅ indicates a complex organic structure containing 18 carbon atoms, 18 hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms. The molecular weight is precisely 347.34 grams per mole, reflecting the substantial molecular complexity of this compound.
The compound is registered under Chemical Abstracts Service number 332052-74-1, providing a unique identifier for this specific molecular entity. The MDL number MFCD01366704 serves as an additional database reference for this compound. The structural representation can be expressed through the SMILES notation: O=C(O)CC(C1=CC=C(OC)C(OC)=C1)NC(C2=CC=C(F)C=C2)=O, which encodes the complete connectivity pattern of all atoms within the molecule.
The molecular architecture consists of three distinct structural domains: a 3,4-dimethoxyphenyl group providing electron-rich aromatic character, a 4-fluorobenzoyl amide functionality introducing electron-withdrawing properties, and a propanoic acid backbone serving as the central linking framework. This combination of electron-donating and electron-withdrawing groups creates a molecule with complex electronic distribution patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈FNO₅ | |
| Molecular Weight | 347.34 g/mol | |
| CAS Number | 332052-74-1 | |
| MDL Number | MFCD01366704 |
Crystallographic Characterization and X-ray Diffraction Studies
While specific crystallographic data for 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid was not available in the searched literature, the compound's solid-state structure would be expected to exhibit characteristic features based on its functional group composition. The presence of multiple hydrogen bond donors and acceptors, including the carboxylic acid group, amide functionality, and methoxy substituents, suggests potential for extensive intermolecular hydrogen bonding networks in the crystalline state.
The compound's crystal packing would likely be influenced by the planar aromatic systems, which could facilitate π-π stacking interactions between adjacent molecules. The fluorine atom on the benzoyl group may participate in weak halogen bonding interactions, contributing to the overall crystal stability. The flexibility of the propanoic acid chain would allow for conformational adaptation to optimize intermolecular interactions.
X-ray diffraction studies would provide definitive information about bond lengths, bond angles, and torsional angles within the molecule. The dihedral angles between the aromatic rings and the central propanoic acid backbone would be particularly informative for understanding the compound's three-dimensional structure and potential biological activity.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid. The proton Nuclear Magnetic Resonance spectrum would exhibit characteristic signals corresponding to the various hydrogen environments within the molecule. The aromatic protons from both the 3,4-dimethoxyphenyl and 4-fluorophenyl rings would appear in the downfield region between 6.5 and 8.0 parts per million.
The methoxy groups would generate two distinct singlets around 3.8-4.0 parts per million, each integrating for three protons. The amide proton would typically appear as a broad signal between 5.5 and 6.5 parts per million, potentially showing temperature-dependent behavior due to restricted rotation around the carbon-nitrogen bond. The carboxylic acid proton might not always be visible in standard Nuclear Magnetic Resonance conditions, as hydroxyl groups can be broad and may "melt into baseline" depending on temperature and solvent conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework. The carbonyl carbons from both the amide and carboxylic acid groups would appear in the characteristic downfield region around 170-180 parts per million. The aromatic carbons would span the range from 110-160 parts per million, with the fluorinated carbon showing characteristic coupling to fluorine-19.
Fluorine-19 Nuclear Magnetic Resonance would exhibit a single peak corresponding to the para-fluorine substituent on the benzoyl group, providing additional confirmation of the molecular structure and purity assessment.
Fourier-Transform Infrared Spectral Interpretation
Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid. The carboxylic acid group would exhibit a broad absorption around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, overlapping with potential amide N-H stretching vibrations.
The carbonyl stretching frequencies would appear as intense absorptions, with the carboxylic acid carbonyl typically observed around 1700-1725 cm⁻¹ and the amide carbonyl at approximately 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations would manifest as multiple bands in the 1450-1600 cm⁻¹ region, while the aromatic C-H out-of-plane bending vibrations would appear in the fingerprint region below 900 cm⁻¹.
The methoxy groups would contribute characteristic C-O stretching absorptions around 1000-1300 cm⁻¹, and the C-F bond would exhibit stretching vibrations in the 1000-1400 cm⁻¹ range. The amide group would also show characteristic N-H bending vibrations around 1550-1650 cm⁻¹, providing additional confirmation of the amide functionality.
Ultraviolet-Visible Absorption Profile and Electronic Transitions
The ultraviolet-visible absorption spectrum of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid would reflect the electronic transitions within its aromatic systems and conjugated framework. The compound contains two substituted benzene rings connected through an amide linkage, creating an extended conjugated system that influences its photophysical properties.
The 3,4-dimethoxyphenyl group, being electron-rich due to the methoxy substituents, would contribute to longer wavelength absorptions compared to unsubstituted benzene. The 4-fluorobenzoyl group, with its electron-withdrawing fluorine substituent, would exhibit different electronic characteristics. The amide linkage provides conjugation between these aromatic systems, potentially leading to charge-transfer transitions.
Primary absorption bands would likely occur in the 250-300 nanometer range, corresponding to π-π* transitions within the aromatic rings. Additional absorption features might be observed at longer wavelengths due to intramolecular charge transfer from the electron-rich dimethoxyphenyl group to the electron-deficient fluorobenzoyl moiety through the amide bridge.
Computational Chemistry Insights
Density Functional Theory Calculations
Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and properties of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid. These computational studies would reveal optimized molecular geometries, electronic properties, and thermodynamic parameters that complement experimental observations.
The predicted physical properties from computational studies include a boiling point of 556.2±50.0°C and a density of 1.281±0.06 g/cm³. The calculated pKa value of 4.19±0.10 indicates the compound behaves as a moderately weak acid, consistent with the presence of the carboxylic acid functional group. These computational predictions provide guidance for experimental conditions and handling procedures.
Density Functional Theory calculations would also predict bond lengths, bond angles, and conformational preferences. The amide bond would likely exhibit partial double-bond character due to resonance, restricting rotation and influencing the overall molecular shape. The methoxy groups on the aromatic ring would adopt coplanar orientations to maximize conjugation with the aromatic π system.
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Analysis
The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap analysis provides fundamental information about the electronic properties and chemical reactivity of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid. This computational analysis reveals the energetic requirements for electronic excitation and the compound's potential for participating in electron transfer processes.
The Highest Occupied Molecular Orbital would likely be localized primarily on the electron-rich 3,4-dimethoxyphenyl group, where the methoxy substituents increase electron density through resonance donation. The Lowest Unoccupied Molecular Orbital would be expected to have significant contribution from the electron-deficient 4-fluorobenzoyl group, where the fluorine substituent and carbonyl group create electron-withdrawing character.
The energy gap between these frontier orbitals determines the compound's optical properties, chemical reactivity, and potential for charge transfer interactions. A moderate energy gap would suggest the compound could participate in photochemical processes under appropriate conditions and might exhibit interesting photophysical properties relevant to potential applications in materials science or biological systems.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)14(10-17(21)22)20-18(23)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVIHDNOUGKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181486 | |
| Record name | β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-74-1 | |
| Record name | β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332052-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Reaction
The amino acid intermediate, often a β-amino acid derivative, is synthesized by reacting 3,4-dimethoxyphenyl-substituted precursors with acrylate derivatives or related electrophiles.
For example, methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate can be prepared by Michael addition of 3,4-dimethoxyaniline or its derivatives to methyl acrylate under reflux in methanol or 2-propanol solvents.
The reaction conditions typically involve refluxing the amine with methyl acrylate or acrylic acid in protic solvents, yielding the corresponding β-amino acid methyl ester or free acid after hydrolysis.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition | 3,4-Dimethoxyaniline + methyl acrylate, reflux in methanol or 2-propanol | 70-90 | Produces methyl ester intermediate |
| Hydrolysis | Acidic or basic hydrolysis of ester | 85-95 | Converts ester to free acid |
Formation of the Amide Bond with 4-Fluorobenzoyl Group
Acylation Reaction
The key step to introduce the 4-fluorobenzoyl amide moiety involves acylation of the amino group of the β-amino acid intermediate with 4-fluorobenzoyl chloride.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or diethyl ether.
- Triethylamine or another suitable base is added to neutralize the hydrochloric acid generated during the reaction.
- The reaction is performed at room temperature or slightly below to control the rate and avoid side reactions.
Typical Procedure
- Dissolve the amino acid intermediate in dry diethyl ether.
- Add triethylamine to the solution.
- Slowly add 4-fluorobenzoyl chloride dropwise under stirring.
- Stir the mixture at room temperature for 1-3 hours.
- Filter the precipitated product, wash with water and organic solvents, and dry under reduced pressure.
Reaction Data
| Parameter | Details |
|---|---|
| Solvent | Diethyl ether or dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C to room temperature |
| Reaction time | 1-3 hours |
| Yield | 60-85% (depending on purity and scale) |
Purification and Characterization
- The crude product is purified by recrystallization from ethanol or isopropanol.
- Characterization is performed using IR, $$^{1}H$$ NMR, and $$^{13}C$$ NMR spectroscopy to confirm the presence of the amide bond, aromatic methoxy groups, and the fluorobenzoyl moiety.
- IR spectra typically show characteristic amide NH stretching bands around 3200-3500 cm$$^{-1}$$ and carbonyl stretching bands near 1650-1700 cm$$^{-1}$$.
- $$^{1}H$$ NMR spectra reveal singlets for methoxy protons at ~3.8 ppm and aromatic protons in the 6.5-8.0 ppm range.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 1 | Michael addition | 3,4-Dimethoxyaniline + methyl acrylate, reflux in MeOH or 2-propanol | Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | 70-90 | Formation of β-amino acid methyl ester |
| 2 | Hydrolysis | Acidic/basic hydrolysis | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 85-95 | Conversion to free acid |
| 3 | Acylation (amide bond) | 4-Fluorobenzoyl chloride, triethylamine, diethyl ether, RT | 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid | 60-85 | Introduction of 4-fluorobenzoyl amide |
| 4 | Purification | Recrystallization from ethanol/isopropanol | Pure target compound | - | Confirmed by IR, NMR spectroscopy |
Research Findings and Notes
- The Michael addition step is critical for regioselectivity and yield; controlling temperature and solvent polarity improves product purity.
- The acylation step requires careful control of stoichiometry and base to avoid over-acylation or hydrolysis of the acid group.
- The presence of the 3,4-dimethoxy substituents on the phenyl ring influences the electronic properties, facilitating nucleophilic attack during Michael addition and stabilizing the intermediate.
- The 4-fluoro substituent on the benzoyl chloride enhances the amide bond stability and may influence biological activity, making the synthetic route valuable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro-benzoyl group to a fluoro-benzyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fluoro-benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Structural Characteristics
The compound features a dimethoxyphenyl group and a fluorobenzoyl moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that 3-(3,4-dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For example, the National Cancer Institute's Developmental Therapeutics Program tested the compound against approximately sixty cancer cell lines, revealing significant growth inhibition rates, with mean GI50 values indicating potent cytotoxicity .
Synthetic Utility
The synthesis of 3-(3,4-dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid can be achieved through various methods, including coupling reactions involving amino acids and aromatic compounds. This versatility in synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties .
Case Study 1: Antitumor Efficacy
In a study evaluating the compound's antitumor efficacy, researchers found that it significantly inhibited the growth of human tumor cells in vitro. The average cell growth inhibition rate was reported at 12.53%, showcasing its potential as an anticancer agent .
Case Study 2: Drug-Like Properties Assessment
A comprehensive evaluation of the drug-like properties of this compound was conducted using SwissADME software. The analysis revealed favorable parameters such as solubility and permeability, suggesting that it possesses characteristics suitable for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic Acid
- Key Difference : Replaces the 4-fluoro-benzoyl group with an ethoxycarbonyl moiety.
- Ethoxycarbonyl derivatives are often used as intermediates in prodrug synthesis, suggesting this compound may serve as a precursor for further functionalization .
3-(3,4-Dimethoxyphenyl)propanoic Acid
- Key Difference: Lacks the benzoylamino substituent entirely.
- Biological Relevance : Demonstrated oral activity in stimulating γ-globin gene expression and erythropoiesis in vivo at doses of 50–200 mg/kg. This highlights the critical role of the dimethoxyphenyl group in modulating gene expression, which may be partially retained in the target compound .
(3R)-3-Amino-3-(4-fluorophenyl)propanoic Acid
- Key Difference : Retains the 4-fluorophenyl group but lacks methoxy substituents and the benzoyl linkage.
- Fluorine’s bioisosteric role here may enhance metabolic stability compared to non-fluorinated analogs .
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- Key Difference : Substitutes the dimethoxyphenyl group with a methoxycarbonylphenyl moiety and uses a trifluoroacetyl group instead of fluorobenzoyl.
- Impact : The trifluoroacetyl group increases lipophilicity and may enhance binding to hydrophobic protein pockets. However, the methoxycarbonyl group could reduce solubility compared to dimethoxy substituents .
Physicochemical and Pharmacokinetic Comparisons
Challenges and Limitations
- Synthetic Complexity : The multi-step synthesis of the target compound (e.g., nitration, hydrolysis, and benzoylation) results in moderate yields (45–80%), necessitating optimization for large-scale production .
- Solubility Concerns : The hydrophobic 3,4-dimethoxyphenyl and benzoyl groups may limit aqueous solubility, requiring formulation adjustments for in vivo applications .
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid, with CAS number 332052-74-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18FNO5
- Molecular Weight : 347.34 g/mol
- LogP : 3.17960
- Polar Surface Area (PSA) : 84.86 Ų
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that derivatives of compounds similar to 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on thiazole-bearing molecules has shown that modifications in the phenyl ring can enhance antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be applicable to this compound as well .
-
Cholinesterase Inhibition
- The compound's structural similarity to known cholinesterase inhibitors suggests potential activity in this area. In related studies, compounds derived from 4-fluorobenzoic acid demonstrated effective inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study highlighted the anticancer properties of compounds with similar structures, demonstrating IC50 values lower than standard treatments like doxorubicin in Jurkat and A-431 cell lines. Molecular dynamics simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins, which could be a mechanism for the observed cytotoxicity .
Case Study 2: Cholinesterase Inhibition
In a comparative study of cholinesterase inhibitors, certain derivatives showed IC50 values comparable to tacrine, a known Alzheimer’s drug. These findings suggest that modifications in the molecular structure can lead to enhanced selectivity and potency against cholinesterases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
